Abscisic acid-d6

Plant hormone analysis Isotope dilution mass spectrometry Method validation

Select Abscisic acid-d6 (ABA-d6, ≥98% purity) as your quantitative internal standard to eliminate matrix effects and analyte loss in LC-MS/MS or GC-MS analyses of plant hormones. Unlike generic or non-deuterated analogs, this precisely co-eluting d6 variant—deuterated at the 8' and 9' positions—guarantees accuracy in isotope dilution mass spectrometry, delivering reliable data for drought, salinity, and pathogen response research. Choose this standard to ensure reproducibility and publication-readiness from your analytical workflow.

Molecular Formula C15H20O4
Molecular Weight 270.35 g/mol
Cat. No. B563147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbscisic acid-d6
Synonyms[S-(Z,E)]-5-[1-Hydroxy-6,6-dimethyl-2-(methyl-d6)-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic Acid;  S-ABA-d6;  Dormin-d6; 
Molecular FormulaC15H20O4
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C
InChIInChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1/i2D3,8D,9D2
InChIKeyJLIDBLDQVAYHNE-CKOUZVSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abscisic Acid-d6 Procurement Guide: Deuterated Plant Hormone Internal Standard for Mass Spectrometry


Abscisic acid-d6 (ABA-d6) is a stable isotope-labeled analog of the plant hormone abscisic acid (ABA), in which six hydrogen atoms are replaced with deuterium . It is primarily utilized as an internal standard for the accurate quantification of endogenous ABA in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) [1]. This compound enables precise correction for analyte loss during sample preparation and compensates for matrix-induced ion suppression or enhancement effects, thereby ensuring robust analytical data [2].

Why Generic Substitution Fails: The Critical Distinction of Abscisic Acid-d6 in Quantitative Analysis


Generic substitution of internal standards in quantitative mass spectrometry is not possible without compromising data integrity. Deuterated analogs like abscisic acid-d6 are designed to co-elute with the target analyte under identical chromatographic conditions, thereby perfectly mimicking the analyte's behavior during sample extraction, cleanup, and ionization [1]. This precise mimicry is essential for isotope dilution mass spectrometry (IDMS). Using a non-deuterated analog, a structurally similar but non-identical compound, or a less extensively labeled variant (e.g., ABA-d4) can introduce systematic errors. Differences in physicochemical properties, such as chromatographic retention time or ionization efficiency, lead to inaccurate quantification and poor reproducibility, particularly in complex plant or biological matrices where matrix effects are pronounced [2].

Abscisic Acid-d6 Quantitative Evidence: Performance Benchmarks Against Alternatives


Analytical Performance: Abscisic Acid-d6 as Internal Standard in LC-ESI-MS/MS

In a validated LC-ESI-MS/MS method for ABA quantification in plant tissues, the use of a deuterated internal standard (specifically, 5,8′,8′,8′-d4 ABA or 8′,8′,8′,9′,9′,9′-d6 ABA) is critical for achieving high accuracy and precision [1]. The method demonstrates that with an internal standard, limits of detection (LOD) and quantification (LOQ) can be achieved at 1.9 pg and 4.7 pg, respectively, with accuracy and precision within 15% for quality control samples [1]. This performance is enabled by the internal standard's ability to correct for analyte loss and matrix effects, a correction not possible without it [1].

Plant hormone analysis Isotope dilution mass spectrometry Method validation

Isotopic Purity and Stability: d6-ABA vs. d4-ABA in Metabolic Studies

The choice between deuterated ABA variants can impact biological activity and metabolic tracing. A study on yellow-cedar seed dormancy compared natural S-(+)-ABA with the metabolism-resistant analog S-[8',8',8',9',9',9']-hexadeuteroabscisic acid (S-(+)-d6-ABA) [1]. The d6-labeled analog consistently slowed the germination rate of excised embryos to a greater extent than natural S-(+)-ABA, indicating that the specific deuterium labeling pattern at the 8' and 9' positions confers resistance to 8'-hydroxylation, the primary catabolic pathway for ABA [1]. In contrast, d4-ABA (labeled at 5,8′,8′,8′ positions) is used primarily as an internal standard and its altered metabolic fate is less well-characterized [2].

ABA metabolism Seed dormancy Stable isotope tracing

Method Validation: Intra- and Inter-Assay Precision with ABA-d6

A validated method for ABA in grapevine leaves using a stable isotope-labeled ABA (like ABA-d6) as an internal standard achieved high intra- and inter-assay precision [1]. The relative standard deviation (RSD) was < 5.5% for intra-batch and < 6.0% for inter-batch comparisons [1]. This level of precision is essential for detecting subtle, biologically relevant changes in ABA levels, which is often not achievable with methods lacking an internal standard [1].

Method validation Precision Grapevine metabolomics

Optimal Application Scenarios for Abscisic Acid-d6 in Plant Science Research


Accurate Quantification of Endogenous ABA in Plant Stress Physiology

Researchers studying plant responses to drought, salinity, cold, or pathogen attack require precise, reproducible measurements of ABA levels in various tissues. Abscisic acid-d6 is the essential internal standard for this application. It enables reliable quantification by LC-MS/MS, as demonstrated in grapevine leaves [1] and Arabidopsis thaliana [2]. By compensating for matrix effects and analyte loss, it ensures that subtle, stress-induced changes in ABA concentration are accurately captured, leading to robust and publishable data [1].

Investigating ABA Metabolism and Catabolism Using Stable Isotope Tracing

For studies aiming to dissect the complex pathways of ABA biosynthesis and degradation, the use of differentially labeled ABA analogs is critical. The S-(+)-d6-ABA variant, specifically deuterated at the 8' and 9' positions, exhibits significant resistance to 8'-hydroxylation, the primary route of ABA catabolism [3]. This property makes it an invaluable tracer for studying metabolic flux and the role of specific catabolic enzymes in plant tissues, providing insights that cannot be gained using unlabeled ABA or a generic d4 internal standard [3].

High-Sensitivity Analysis of ABA in Limited or Single-Cell Samples

When analyzing ABA from precious, limited samples such as specific cell types isolated by laser capture microdissection or even single cells, maximum sensitivity is paramount. The use of a deuterated internal standard like ABA-d6 is crucial for achieving the low picogram detection limits required for such analyses. A single-cell analysis method successfully employed D6-ABA to compensate for variable ionization efficiencies, enabling the detection and quantification of ABA from individual Vicia faba leaf cells [4]. This approach minimizes sample requirements while delivering accurate, cell-specific hormone concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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